molecular formula C9H10N4O4 B15009129 2,4-Dinitrobenzaldehyde dimethylhydrazone

2,4-Dinitrobenzaldehyde dimethylhydrazone

Cat. No.: B15009129
M. Wt: 238.20 g/mol
InChI Key: PLYHJUIJFMUULU-UXBLZVDNSA-N
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Description

(2E)-2-[(2,4-DINITROPHENYL)METHYLIDENE]-1,1-DIMETHYLHYDRAZINE is an organic compound characterized by the presence of a dinitrophenyl group attached to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2,4-DINITROPHENYL)METHYLIDENE]-1,1-DIMETHYLHYDRAZINE typically involves the condensation of 2,4-dinitrobenzaldehyde with 1,1-dimethylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis may be employed to enhance the production rate and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(2,4-DINITROPHENYL)METHYLIDENE]-1,1-DIMETHYLHYDRAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield dinitrophenyl derivatives, while reduction can produce aminophenyl derivatives.

Scientific Research Applications

(2E)-2-[(2,4-DINITROPHENYL)METHYLIDENE]-1,1-DIMETHYLHYDRAZINE has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-[(2,4-DINITROPHENYL)METHYLIDENE]-1,1-DIMETHYLHYDRAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research to fully elucidate the molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: A related compound used in similar applications.

    1,1-Dimethylhydrazine: Another hydrazine derivative with distinct properties.

    2,4-Dinitrobenzaldehyde: A precursor in the synthesis of (2E)-2-[(2,4-DINITROPHENYL)METHYLIDENE]-1,1-DIMETHYLHYDRAZINE.

Uniqueness

(2E)-2-[(2,4-DINITROPHENYL)METHYLIDENE]-1,1-DIMETHYLHYDRAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H10N4O4

Molecular Weight

238.20 g/mol

IUPAC Name

N-[(E)-(2,4-dinitrophenyl)methylideneamino]-N-methylmethanamine

InChI

InChI=1S/C9H10N4O4/c1-11(2)10-6-7-3-4-8(12(14)15)5-9(7)13(16)17/h3-6H,1-2H3/b10-6+

InChI Key

PLYHJUIJFMUULU-UXBLZVDNSA-N

Isomeric SMILES

CN(C)/N=C/C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CN(C)N=CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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